tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate
Brand Name: Vulcanchem
CAS No.: 380225-70-7
VCID: VC8415032
InChI: InChI=1S/C14H21NO4/c1-9(16)12-10(7-6-8-11(12)18-5)15-13(17)19-14(2,3)4/h6-9,16H,1-5H3,(H,15,17)
SMILES: CC(C1=C(C=CC=C1OC)NC(=O)OC(C)(C)C)O
Molecular Formula: C14H21NO4
Molecular Weight: 267.32 g/mol

tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate

CAS No.: 380225-70-7

Cat. No.: VC8415032

Molecular Formula: C14H21NO4

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate - 380225-70-7

Specification

CAS No. 380225-70-7
Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
IUPAC Name tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate
Standard InChI InChI=1S/C14H21NO4/c1-9(16)12-10(7-6-8-11(12)18-5)15-13(17)19-14(2,3)4/h6-9,16H,1-5H3,(H,15,17)
Standard InChI Key DXJQWCAYCRAIQP-UHFFFAOYSA-N
SMILES CC(C1=C(C=CC=C1OC)NC(=O)OC(C)(C)C)O
Canonical SMILES CC(C1=C(C=CC=C1OC)NC(=O)OC(C)(C)C)O

Introduction

Key Findings

tert-Butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate (CAS: 380225-70-7) is a carbamate derivative with applications in pharmaceutical synthesis and organic chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl ring, and a hydroxethyl substituent. Its synthesis, structural properties, and role as an intermediate in drug development are discussed below.

Identification and Structural Properties

Chemical Identity

  • IUPAC Name: tert-Butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate

  • CAS Registry: 380225-70-7

  • Molecular Formula: C₁₄H₂₁NO₄

  • Molar Mass: 267.32 g/mol .

Structural Features

The compound comprises:

  • A tert-butyl carbamate group (Boc) for amine protection.

  • A 3-methoxyphenyl ring substituted at the 2-position with a 1-hydroxyethyl group.

  • The hydroxyl group enables hydrogen bonding, while the methoxy and Boc groups enhance solubility and stability .

Table 1: Key Structural Descriptors

PropertyValue/Description
Functional GroupsCarbamate, Methoxy, Hydroxyethyl
StereochemistryNot explicitly reported (racemic or chiral synthesis possible)
Boiling Point/Melting PointNot documented in available sources

Synthesis and Reaction Pathways

General Synthesis

The compound is synthesized via mixed anhydride intermediates or reduction reactions:

  • Step 1: Protection of an amine precursor (e.g., 2-(1-hydroxyethyl)-3-methoxyaniline) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Step 2: Purification via column chromatography (e.g., EtOAc/hexane gradients) .

Example Protocol:

  • React 2-(1-hydroxyethyl)-3-methoxyaniline with Boc₂O in THF using N-methylmorpholine (NMM) as a base.

  • Quench with aqueous HCl, extract with ethyl acetate, and concentrate.

  • Purify via silica gel chromatography (yield: 58–70%) .

Key Reaction Conditions

  • Temperature: −10°C to 5°C for anhydride formation .

  • Solvents: THF, ethyl acetate, dichloromethane .

  • Catalysts: Tetrabutylammonium bromide (phase-transfer catalyst) .

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc), 3.38 (s, 3H, OCH₃), 4.80 (t, J = 5.8 Hz, 1H, OH), 7.20–7.31 (m, aromatic H) .

  • MS (ESI+): m/z 295.2 [M+H]⁺ .

Solubility and Stability

  • Solubility: Miscible in polar solvents (e.g., methanol, ethyl acetate) .

  • Stability: Hydrolytically stable under acidic conditions but cleaved by TFA .

Applications in Pharmaceutical Synthesis

Intermediate for Antiepileptic Drugs

  • Serves as a precursor in the synthesis of lacosamide, a medication for partial-onset seizures .

  • Key Step: Alkylation or condensation with benzylamine derivatives under controlled pH .

Protecting Group in Peptide Chemistry

  • The Boc group shields amines during multi-step syntheses, enabling selective deprotection .

Table 2: Pharmaceutical Relevance

ApplicationRoleReference
Lacosamide synthesisChiral intermediate
Peptide modificationAmine protection

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferencesApplications
tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamateLacks hydroxyethyl groupAntioxidant studies
(R)-tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamateAliphatic backboneAntibiotic intermediates

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